molecular formula C8H10BrNO3S B1444739 4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide CAS No. 1250139-60-6

4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide

Cat. No. B1444739
M. Wt: 280.14 g/mol
InChI Key: LBEJPWZHDYWEFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H10BrNO3S and a molecular weight of 280.14 g/mol . It is also known by its synonyms 4-bromo-N-methoxy-N-methylbenzenesulfonamide and 4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide .

Scientific Research Applications

Recent Advances in Sulfonamide-Based Medicinal Chemistry

Sulfonamide derivatives have been instrumental in the evolution of antimicrobial drugs, showcasing a broad spectrum of bioactivity due to chemical structural modifications. These derivatives extend their medicinal applications beyond classical antibacterial uses to include roles as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, and more. This versatility underscores the ongoing research interest and development potential of sulfonamide compounds for new drug design, aiming for compounds with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).

Sulfonamide Inhibitors in Therapeutic Development

Sulfonamide compounds are recognized for their significance as synthetic bacteriostatic antibiotics, with applications spanning from therapy for bacterial infections to their use in drugs treating various conditions including cancer, glaucoma, and Alzheimer’s disease. This highlights the enduring importance of sulfonamides in pharmaceutical research and development, where new therapeutic applications continue to emerge (I. Gulcin & P. Taslimi, 2018).

Novel Synthesis and Impurities in Drug Development

Research into novel synthesis methods and the identification of pharmaceutical impurities in drugs like proton pump inhibitors demonstrates the ongoing efforts to optimize drug efficacy and safety. This area of study not only seeks to improve synthesis pathways for drugs like omeprazole but also to understand and control the formation of impurities that may affect drug performance and safety (S. Saini et al., 2019).

Environmental Impact and Biodegradation of Sulfonamides

The environmental persistence and impact of sulfonamides, due to their widespread use in healthcare and agriculture, have raised concerns about microbial resistance and human health risks. Research into the biodegradation of sulfonamides seeks to address these environmental challenges, aiming to develop effective methods for mitigating the risks associated with their environmental presence (W. Baran et al., 2011).

properties

IUPAC Name

4-bromo-N-methoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S/c1-10(13-2)14(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEJPWZHDYWEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-bromo-N-methoxy-N-methylbenzene-1-sulfonamide

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